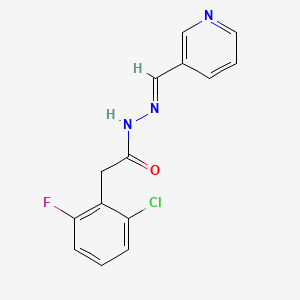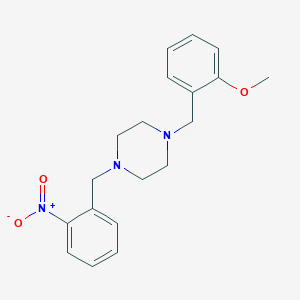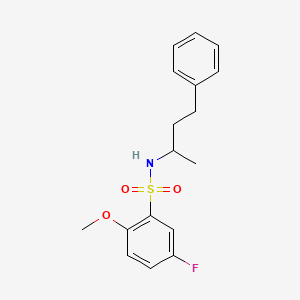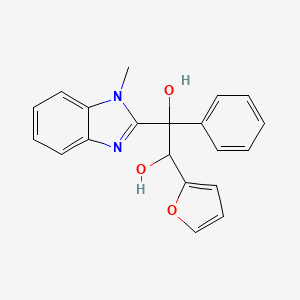![molecular formula C24H24N2O6 B4983941 3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)](/img/structure/B4983941.png)
3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3'-[1,3-butanediylbis(oxy-4,1-phenylene)]di(2,5-pyrrolidinedione), commonly known as DPPH, is a stable free radical that is widely used in scientific research applications. DPPH is a nitrogen-containing heterocyclic compound that has a unique chemical structure, making it a valuable tool for studying the mechanism of action, biochemical and physiological effects, and potential applications of various compounds.
作用機序
The mechanism of action of DPPH involves the transfer of an electron from the antioxidant compound to the DPPH radical, resulting in the formation of a stable non-radical compound. The ability of a compound to scavenge DPPH radicals is dependent on its ability to donate an electron to the radical.
Biochemical and Physiological Effects:
DPPH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DPPH can induce oxidative stress and damage to cells, while in vivo studies have shown that DPPH can protect against oxidative stress and damage. DPPH has also been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the major advantages of using DPPH in lab experiments is its stability, which allows for reliable and consistent results. DPPH is also relatively easy to use and does not require specialized equipment or techniques. However, one limitation of DPPH is that it may not accurately reflect the antioxidant activity of a compound in vivo, as the conditions in vitro may not accurately mimic the conditions in the body.
将来の方向性
There are many potential future directions for research involving DPPH. One area of interest is the development of new compounds with enhanced antioxidant activity. Another area of interest is the study of the mechanism of action of DPPH and other free radicals, which could lead to the development of new therapies for oxidative stress-related diseases. Additionally, the use of DPPH as a model for studying the interaction of free radicals with biological systems could lead to a better understanding of the role of oxidative stress in disease.
合成法
DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethylpyrrole with phthalic anhydride, followed by reduction with sodium borohydride. The resulting compound is then treated with 1,3-dibromopropane to yield the final product. Other methods of synthesis have also been reported, including the reaction of 2,5-dimethylpyrrole with phthalic acid and the reaction of 2,5-dimethylpyrrole with phthalic anhydride in the presence of a catalyst.
科学的研究の応用
DPPH is commonly used as a stable free radical in antioxidant assays. The ability of a compound to scavenge DPPH radicals is a measure of its antioxidant activity. DPPH is also used in other scientific research applications, such as in the study of the mechanism of action of various compounds, as a model for studying the interaction of free radicals with biological systems, and in the development of new drugs and therapies.
特性
IUPAC Name |
3-[4-[3-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]butoxy]phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14(32-18-8-4-16(5-9-18)20-13-22(28)26-24(20)30)10-11-31-17-6-2-15(3-7-17)19-12-21(27)25-23(19)29/h2-9,14,19-20H,10-13H2,1H3,(H,25,27,29)(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYBLZBMDSJHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=C(C=C1)C2CC(=O)NC2=O)OC3=CC=C(C=C3)C4CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-methoxyphenoxy)butoxy]-1,4-dimethylbenzene](/img/structure/B4983871.png)
![2-{5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4983875.png)

![1-(3-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4983884.png)

![ethyl 3-(4-chlorobenzyl)-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4983893.png)

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4983902.png)



![2-{[1-(4-bromo-3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4983929.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B4983948.png)
![diethyl {[butyl(cyclopropylcarbonyl)amino]methyl}phosphonate](/img/structure/B4983962.png)